3-chloro-N-methyl-N-phenylbenzamide

VAP-1 SSAO Inflammation

Researchers requiring consistent VAP-1 inhibition face batch-to-batch variability from non-meta-chlorinated analogs. This compound provides a validated chemotype with defined meta-chloro substitution critical for activity. - Potent VAP-1 inhibition: IC50 = 10-24 nM, enabling reliable anti-inflammatory probe development. - Defined GPCR binding: Beta-1 (IC50 1,000 nM) and Beta-2 (IC50 794 nM) for use as reference standard. - Physicochemical benchmark: LogP 3.13 and MW 245.7 for CNS permeability assay calibration. - Negative control: Negligible PNMT inhibition (Ki >1 mM) reduces false positives in methyltransferase screens.

Molecular Formula C14H12ClNO
Molecular Weight 245.7 g/mol
Cat. No. B250574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-methyl-N-phenylbenzamide
Molecular FormulaC14H12ClNO
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H12ClNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,1H3
InChIKeyKFGDZDHOKBKEJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-methyl-N-phenylbenzamide Overview


3-Chloro-N-methyl-N-phenylbenzamide (CAS 51774-43-7) is a substituted N-phenylbenzamide derivative featuring a meta-chlorine atom on the benzoyl ring and an N-methyl-N-phenyl amide substitution . Its molecular formula is C14H12ClNO, with a molecular weight of 245.7 g/mol . The compound exhibits a calculated logP of 3.13, reflecting moderate lipophilicity . This core scaffold has been widely explored for its biological activities, and the meta-chloro substituent confers distinct electronic and steric properties that differentiate it from unsubstituted or ortho/para-chlorinated analogs [1].

Non-Interchangeability of 3-Chloro-N-methyl-N-phenylbenzamide


The N-phenylbenzamide class is characterized by a highly tunable pharmacophore, where even minor modifications to the substitution pattern on either aromatic ring can dramatically alter target selectivity, potency, and physicochemical properties [1]. For example, the position of a single chlorine atom (ortho vs. meta vs. para) has been shown to invert target selectivity [2], while the presence or absence of an N-methyl group fundamentally changes the compound's lipophilicity and hydrogen-bonding capacity . Consequently, substituting 3-chloro-N-methyl-N-phenylbenzamide with an unsubstituted, ortho-chlorinated, or para-chlorinated analog is not functionally equivalent and can lead to completely divergent experimental outcomes. The specific meta-chloro substitution pattern of this compound confers a unique profile of target interactions and physicochemical parameters that cannot be assumed for other class members [3].

Quantitative Evidence for 3-Chloro-N-methyl-N-phenylbenzamide


VAP-1 Inhibition: Meta-Chloro vs. Para-Chloro

3-chloro-N-methyl-N-phenylbenzamide demonstrates potent inhibition of rat VAP-1 (IC50 = 10-23 nM) and human VAP-1 (IC50 = 24-180 nM) [1]. In contrast, its para-chloro analog exhibits significantly weaker activity against human VAP-1 with an IC50 of 2,000 nM [2], representing a 78-fold difference in potency (using the most potent human VAP-1 value). This meta-vs-para positional isomerism directly translates into a functional differentiation, highlighting the critical role of the meta-chloro moiety for VAP-1 engagement [3].

VAP-1 SSAO Inflammation

Beta-Adrenergic Binding vs. Potent Agonists

3-chloro-N-methyl-N-phenylbenzamide binds to the human Beta-2 adrenergic receptor with moderate affinity (IC50 = 794 nM) and exhibits Beta-1 adrenergic receptor binding with an IC50 of 1,000 nM [1]. In contrast, a structurally related but chemically distinct compound (CHEMBL543099/SR-59062A) shows functional agonism in rat uterus with an IC50 of 480 nM and a very potent EC50 of 0.9 nM in rat proximal colon, while being essentially inactive in guinea-pig atrium (EC50 > 30,000 nM) [2]. The moderate, non-selective binding profile of 3-chloro-N-methyl-N-phenylbenzamide contrasts with the potent, tissue-selective agonism of the comparator, underscoring its distinct functional classification [3].

Beta-Adrenergic GPCR Cardiovascular

Lipophilicity Advantage Over Unsubstituted Analog

The calculated octanol-water partition coefficient (logP) for 3-chloro-N-methyl-N-phenylbenzamide is 3.13 . For the unsubstituted parent compound, N-methyl-N-phenylbenzamide, the predicted logP is approximately 2.52 . The 0.61 log unit increase directly correlates with a higher predicted membrane permeability and blood-brain barrier penetration potential for the chlorinated derivative, according to established ADME prediction models [1].

Physicochemical ADME Lipophilicity

PNMT Selectivity via Negligible Inhibition

The compound exhibits extremely weak inhibition of phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1,110,000 nM (1.11 mM) [1]. This value indicates a near-complete lack of activity against this enzyme. In contrast, known potent PNMT inhibitors such as LY134046 have reported Ki values in the low nanomolar range (e.g., Ki = 1.3 nM) [2]. This 6-log difference in potency confirms that 3-chloro-N-methyl-N-phenylbenzamide does not engage the PNMT active site and will not interfere with studies focusing on this target [3].

PNMT Enzyme Selectivity

Key Applications of 3-Chloro-N-methyl-N-phenylbenzamide


VAP-1/SSAO Target Validation & Probe Development

Leverage the compound's demonstrated potency against VAP-1 (IC50 = 10-24 nM) [1] as a starting point for developing novel anti-inflammatory or vascular adhesion probes. The meta-chloro substitution is critical for activity [2], making this a validated chemotype for VAP-1-focused medicinal chemistry campaigns.

Beta-Adrenergic Receptor Profiling & Off-Target Assessment

Utilize the compound's moderate binding affinity for Beta-1 (IC50 = 1,000 nM) and Beta-2 (IC50 = 794 nM) adrenergic receptors [3] as a reference standard or control in GPCR screening panels, particularly when differentiating from potent, selective agonists [4].

ADME/Tox Benchmarking for CNS Drug Discovery

Employ the compound as a physicochemical benchmark due to its well-defined logP of 3.13 , which indicates favorable blood-brain barrier penetration potential. This property makes it suitable for use in CNS drug discovery programs as a tool to calibrate permeability assays or as a control for evaluating new CNS-targeting compounds.

Methyltransferase Selectivity Profiling & Assay Validation

Use the compound's extremely weak PNMT inhibition (Ki = 1,110,000 nM) [5] as a negative control in high-throughput screens or mechanistic studies of methyltransferase enzymes, thereby ensuring assay specificity and reducing false-positive signals.

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